molecular formula C18H15NO4 B3326540 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid CAS No. 261522-33-2

2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid

Cat. No.: B3326540
CAS No.: 261522-33-2
M. Wt: 309.3 g/mol
InChI Key: DIKJMEPNMBFUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid is an organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the acrylic acid moiety: The protected amino compound is then reacted with acryloyl chloride to introduce the acrylic acid functionality. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Fmoc group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with new functional groups replacing the Fmoc group.

Scientific Research Applications

2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.

    Biology: The compound is used in the study of protein structure and function. Peptides synthesized using this compound can be used as probes or inhibitors in biological assays.

    Medicine: It is used in the development of peptide-based drugs. The stability and ease of removal of the Fmoc group make it ideal for the synthesis of therapeutic peptides.

    Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in industrial applications.

Comparison with Similar Compounds

2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid can be compared with other Fmoc-protected amino acids such as:

    Fmoc-Lysine: Similar in providing protection to the amino group but with a different side chain.

    Fmoc-Phenylalanine: Provides protection to the amino group with a phenyl side chain.

    Fmoc-Valine: Protects the amino group with a valine side chain.

Uniqueness: The presence of the acrylic acid moiety in this compound provides additional reactivity compared to other Fmoc-protected amino acids

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,1,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKJMEPNMBFUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid

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